3-[2-(2-Chlorophenoxy)ethyl]piperidine hydrochloride
Description
Properties
IUPAC Name |
3-[2-(2-chlorophenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO.ClH/c14-12-5-1-2-6-13(12)16-9-7-11-4-3-8-15-10-11;/h1-2,5-6,11,15H,3-4,7-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZBWKYQFNYMCGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CCOC2=CC=CC=C2Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[2-(2-Chlorophenoxy)ethyl]piperidine hydrochloride is a chemical compound that has garnered attention for its potential biological activity, particularly in relation to its interactions with various receptors and enzymes in the body. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.
The biological activity of this compound primarily revolves around its interaction with histamine receptors and cholinergic systems. The compound has been studied for its potential as a histamine H3 receptor antagonist, which could influence neurotransmitter release and cognitive functions.
- Histamine H3 Receptor Antagonism : This compound may inhibit the action of histamine at the H3 receptor, which is known to regulate the release of neurotransmitters such as acetylcholine and dopamine. This modulation can have implications for conditions like Alzheimer's disease and other cognitive disorders .
- Cholinesterase Inhibition : The compound has also been evaluated for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that break down acetylcholine. Inhibition of these enzymes can lead to increased levels of acetylcholine in the synaptic cleft, potentially enhancing cognitive function .
In Vitro Studies
Recent studies have highlighted the effectiveness of this compound in various in vitro assays:
- AChE and BuChE Inhibition : The compound demonstrated significant inhibition of AChE with an IC50 value indicating effective potency. For instance, compounds similar to this one showed over 60% inhibition at a concentration of 10 μM .
- Affinity for H3 Receptors : Compounds related to this structure have shown varying affinities for human H3 receptors, with some achieving nanomolar affinities, suggesting strong interactions that could be therapeutically beneficial .
Ex Vivo Studies
Ex vivo studies using guinea pig ileum preparations have confirmed the antagonistic properties of the compound at H3 receptors. The results indicated that certain derivatives exhibited high potency, with pA2 values exceeding 7, demonstrating their potential as effective antagonists .
Case Studies
In a notable case study, a derivative similar to this compound was tested in vivo on rat models. The results showed a decline in food and water consumption, indicative of altered feeding behavior due to H3 receptor antagonism. Additionally, significant increases in dopamine levels were observed in the cerebral cortex and striatum following administration, suggesting potential applications in treating neurodegenerative diseases like Parkinson's disease .
Table 1: Biological Activity Summary
| Compound Name | Target Receptor/Enzyme | IC50 (μM) | pA2 Value | Notes |
|---|---|---|---|---|
| 3-[2-(2-Chlorophenoxy)ethyl]piperidine HCl | AChE | 1.537 | - | High inhibitory activity |
| Similar Derivative A | H3 Receptor | - | >7 | Strong antagonist properties |
| Similar Derivative B | BuChE | - | - | Significant inhibition observed |
Table 2: In Vivo Effects on Neurotransmitter Levels
| Study Type | Compound Name | Dose (mg/kg) | Dopamine Increase (%) | Notes |
|---|---|---|---|---|
| In Vivo Study | Similar Derivative | 3 | >90 | Significant increase in cortical dopamine |
| Feeding Behavior | Similar Derivative | 3 | Decline | Altered feeding behavior observed |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Pharmacological Activity
The activity of piperidine derivatives is highly dependent on substituent patterns. Below is a comparative analysis of key analogs:
Table 1: Structural and Activity Comparison of Piperidine Derivatives
Key Trends in Structure-Activity Relationships (SAR)
2,4-Dichlorophenoxy (): Additional para-Cl increases molecular weight (310.6 vs. ~290 for mono-Cl analogs) and lipophilicity, which correlates with enhanced anticonvulsant activity in quinazolinone derivatives . tert-Butyl and Methyl Groups: Bulky substituents (e.g., tert-butyl in ) may reduce enzymatic degradation but could also hinder target engagement .
Position of Ethyl-Phenoxy Chain: Substituents at the 3-position (target compound) vs. 2-position () influence conformational flexibility and binding pocket compatibility.
Fluorinated and Electron-Withdrawing Groups :
- Trifluoromethyl (CF₃) groups () enhance metabolic stability and hydrophobic interactions, often improving potency in dopamine transporter inhibition .
Table 2: Physicochemical and Hazard Comparison
Preparation Methods
Reaction of Piperidine with Ethylene Chlorohydrin
The foundational step involves reacting piperidine with ethylene chlorohydrin (or chlorohydrin derivatives), which introduces the chlorophenoxyethyl moiety. This process typically occurs in an inert aromatic hydrocarbon solvent such as toluene, under controlled temperature conditions (~70°C to boiling point). The reaction conditions favor nucleophilic substitution, where piperidine attacks the chlorohydrin, forming the hydroxyethylpiperidine intermediate.
Chlorination with Thionyl Chloride
Post formation of the hydroxyethyl intermediate, chlorination is achieved by adding thionyl chloride directly to the reaction mixture. This step is performed at elevated temperatures (70°C to 85°C), facilitating the conversion of the hydroxyl group into a chloro group, yielding the chlorinated intermediate. The process benefits from the exothermic nature of chlorination and requires efficient removal of byproducts such as sulfur dioxide and hydrogen chloride gases.
Crystallization and Purification
The final step involves cooling the reaction mixture to precipitate the hydrochloride salt. Crystallization from the reaction mixture ensures high purity, which is critical for pharmaceutical applications. Additional purification steps, such as recrystallization, may be employed to meet strict quality standards.
Reaction Conditions and Data Table
| Step | Reagents | Solvent | Temperature | Duration | Key Notes |
|---|---|---|---|---|---|
| 1. Formation of hydroxyethylpiperidine | Piperidine + Ethylene chlorohydrin | Toluene | ~70°C | 4-6 hours | Nucleophilic substitution |
| 2. Chlorination | Hydroxyethylpiperidine + Thionyl chloride | Toluene | 70–85°C | 2-4 hours | Conversion of hydroxyl to chloro group |
| 3. Crystallization | Reaction mixture | - | Room temperature | Several hours | Salt isolation and purification |
Note: Reaction times and temperatures are optimized based on scale and desired yield.
Research Findings and Optimization Strategies
Recent patents and research articles highlight several key findings:
- Use of inert solvents like toluene reduces side reactions and facilitates purification.
- Temperature control during chlorination is critical to prevent over-chlorination or decomposition.
- One-pot procedures combining hydroxyethylation and chlorination steps have been developed, reducing process time and costs.
- Catalytic additives such as pyridine or triethylamine can improve reaction efficiency and selectivity.
For example, a patented method describes reacting piperidine with ethylene chlorohydrin in toluene at 70°C, followed by direct chlorination with thionyl chloride at 75°C, resulting in yields exceeding 85% with high purity.
Summary of Advantages of the Optimized Method
| Aspect | Benefits |
|---|---|
| Simplicity | Fewer steps with combined hydroxyethylation and chlorination |
| Cost-efficiency | Reduced reagent and solvent consumption |
| Yield | Typically over 85% with high purity |
| Scalability | Suitable for industrial production with controlled parameters |
Q & A
Q. Key Optimization Parameters :
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require stringent temperature control (~0–50°C) to minimize side reactions .
- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve intermediate solubility .
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) achieves >95% purity .
Q. Table 1: Reaction Condition Impact on Yield
| Parameter | Optimal Range | Yield (%) | Purity (%) |
|---|---|---|---|
| Temperature | 40–50°C | 65–75 | 90–95 |
| Solvent (DMF) | Anhydrous | 70–80 | 95–98 |
| Reaction Time | 12–24 hrs | 60–70 | 85–90 |
Advanced: How can structural analogs inform structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
SAR studies leverage analogs with modified substituents to identify critical pharmacophores. For example:
- Chlorophenoxy vs. Methoxyphenoxy : Replacing the chloro group with methoxy (e.g., 3-[2-(2-methoxyphenoxy)ethyl]piperidine) reduces electronegativity, altering receptor binding affinity .
- Piperidine ring substitution : Adding methyl groups to the piperidine ring (e.g., 3,5-dimethylpiperidine derivatives) enhances steric hindrance, impacting selectivity for biological targets like GPCRs .
Q. Experimental Design :
Analog synthesis : Use parallel combinatorial chemistry to generate derivatives.
Binding assays : Test analogs against targets (e.g., serotonin receptors) via radioligand displacement assays .
Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes and validate with mutagenesis studies .
Q. Data Contradiction Resolution :
- If in vitro activity (IC₅₀) conflicts with computational predictions, reevaluate force field parameters or validate assay conditions (e.g., buffer pH, co-solvents) .
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Confirm piperidine ring protons (δ 1.4–2.8 ppm) and chlorophenoxy aromatic protons (δ 6.8–7.3 ppm) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals from the ethyl linker and piperidine ring .
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ (e.g., m/z 284.08 for C₁₃H₁₇ClNO⁺) with <2 ppm error .
- HPLC-PDA : Assess purity (>98%) using a C18 column (mobile phase: 0.1% TFA in H₂O/MeOH) .
Advanced: How can researchers resolve discrepancies in biological activity between in vitro and in vivo studies?
Methodological Answer:
Discrepancies often arise from pharmacokinetic (PK) factors or off-target effects. Mitigation strategies include:
PK Profiling :
- Measure plasma stability (e.g., half-life in rodent plasma) and metabolic pathways via LC-MS/MS .
- Assess blood-brain barrier penetration using logP calculations (ClogP ≈ 2.5) and in situ perfusion models .
Metabolite Identification :
- Incubate the compound with liver microsomes to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
Target Engagement Studies :
- Use positron emission tomography (PET) with a radiolabeled analog (e.g., ¹⁸F-labeled derivative) to confirm target binding in vivo .
Case Study :
If in vitro IC₅₀ for a receptor is 10 nM but in vivo efficacy requires 100 mg/kg dosing, investigate:
- Low oral bioavailability due to poor solubility (enhance via salt forms or nanoformulation).
- Competitive inhibition by endogenous ligands in vivo .
Basic: What safety and handling protocols are essential for this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of fine powders (dust/aerosol formation) .
- Storage : Store at 2–8°C in airtight, light-resistant containers under inert gas (N₂/Ar) to prevent hydrolysis .
- Spill Management : Neutralize with sodium bicarbonate, collect in chemical waste containers, and dispose via incineration .
Advanced: How can researchers optimize enantiomeric purity during synthesis?
Methodological Answer:
The piperidine ring’s stereochemistry impacts biological activity. Optimization methods:
Chiral Resolution :
- Use chiral stationary phase HPLC (e.g., Chiralpak AD-H) to separate enantiomers .
- Crystallize diastereomeric salts with chiral acids (e.g., L-tartaric acid) .
Asymmetric Synthesis :
- Employ chiral catalysts (e.g., BINAP-Ru complexes) for enantioselective hydrogenation of intermediate ketones .
Quality Control :
- Monitor enantiomeric excess (ee) via polarimetry or chiral NMR shift reagents (e.g., Eu(hfc)₃) .
Q. Table 2: Enantiomer Separation Efficiency
| Method | ee (%) | Time (hrs) | Cost ($/g) |
|---|---|---|---|
| Chiral HPLC | >99 | 2–4 | 150–200 |
| Diastereomeric Salt | 95–98 | 24–48 | 50–80 |
| Asymmetric Catalysis | 85–92 | 6–12 | 100–150 |
Advanced: What strategies address contradictory spectral data during structural elucidation?
Methodological Answer:
Contradictions (e.g., unexpected NMR peaks or HRMS adducts) require systematic validation:
Artifact Identification :
- Check for solvent impurities (e.g., residual DMSO-d₅ in ¹H NMR) or in-source fragmentation in MS .
Isotopic Labeling :
- Synthesize deuterated analogs to confirm proton assignments (e.g., deuterated ethyl linkers) .
X-ray Crystallography :
- Resolve ambiguous stereochemistry by growing single crystals (solvent: EtOH/water) and analyzing diffraction data .
Example : If a mass peak suggests [M+Na]⁺ but conflicts with theoretical m/z, recalibrate the mass spectrometer using a standard (e.g., sodium trifluoroacetate) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
